Xmu-MP-3
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Overview
Description
XMU-MP-3 is a potent non-covalent inhibitor of Bruton’s tyrosine kinase (BTK). It has shown significant efficacy in overcoming ibrutinib-resistant Btk C481S mutation in B-cell malignancies . BTK plays a crucial role in B-cell receptor signaling, which regulates cell proliferation and survival in various B-cell malignancies .
Preparation Methods
The synthesis of XMU-MP-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not publicly available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
XMU-MP-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
XMU-MP-3 has a wide range of scientific research applications, including:
Mechanism of Action
XMU-MP-3 exerts its effects by competitively binding to the ATP-binding pocket of BTK, thereby inhibiting its activity . This inhibition leads to the suppression of BTK-mediated signaling pathways, which are crucial for the growth and survival of B-cell malignancies . This compound is particularly effective against the BTKC481S mutation, which is resistant to irreversible BTK inhibitors like ibrutinib . The compound also induces apoptosis in BTK-transformed cells .
Comparison with Similar Compounds
XMU-MP-3 is unique among BTK inhibitors due to its non-covalent binding mode and its efficacy against the BTKC481S mutation . Similar compounds include:
Ibrutinib: An irreversible BTK inhibitor that forms a covalent bond with BTK.
Dasatinib: A reversible BTK inhibitor that also targets other kinases.
Fenebrutinib: Another reversible BTK inhibitor with higher potency against BTK than this compound.
ARQ 531: A reversible BTK inhibitor with higher potency against BTK than this compound.
This compound’s ability to overcome ibrutinib resistance and its non-covalent binding mode make it a valuable tool in the study and treatment of B-cell malignancies .
Properties
Molecular Formula |
C27H27F3N8O |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-[3-[2-[(2,5-dimethylpyrazol-3-yl)amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H27F3N8O/c1-16-8-9-21(32-25(39)18-6-5-7-20(11-18)27(28,29)30)12-22(16)38-14-19-13-31-26(34-24(19)36(3)15-38)33-23-10-17(2)35-37(23)4/h5-13H,14-15H2,1-4H3,(H,32,39)(H,31,33,34) |
InChI Key |
MCEWMWAJAOMTBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XMU-MP-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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